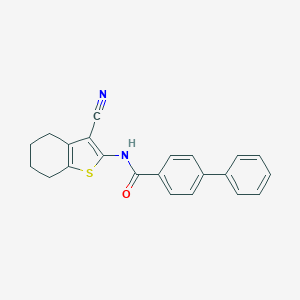

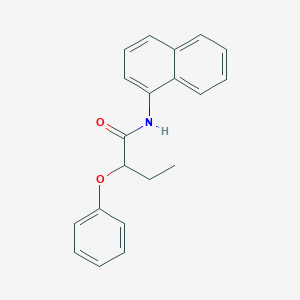

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)biphenyl-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)biphenyl-4-carboxamide” is a chemical compound . The compound is a member of the class of benzamides .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .科学的研究の応用

Telomerase Inhibition

The compound has been used in the design, synthesis, and biological evaluation of novel BIBR1532-related analogs targeting telomerase against non-small cell lung cancer . Telomerase is a ribonucleoprotein responsible for maintaining the telomere length and chromosomal integrity of frequently dividing cells . The compound has shown significant inhibitory effect on telomerase enzyme .

Anti-Cancer Research

The compound has been used in anti-cancer research. It has been found to inhibit telomerase inside living cancer cells . This makes it a potential candidate for further research in cancer treatment.

Drug Design

The compound has been used in drug design as pharmacological agents . The new pyrazolone-thiadiazole hybrid molecule has been synthesized using simple, convenient transformations and cheap, commercially available reagents .

Anti-Inflammatory Research

The compound has been evaluated in silico using molecular docking for its anti-inflammatory potency . The docking studies results suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .

JNK2 and JNK3 Inhibition

The compound has been identified as a potent inhibitor of JNK2 and JNK3 . These are part of the c-Jun N-terminal kinases (JNK) group, which play a crucial role in cell proliferation, differentiation, and apoptosis .

Anti-Microbial Research

The compound has been used in the synthesis of novel N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide as anti-microbial precursors . The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile nucleus is a fertile source of bioactivity in the area of drug discovery because of its varied biological activities .

作用機序

Target of Action

The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signal transduction .

Mode of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide acts as a potent inhibitor of JNK3 and JNK2 . The compound binds to these kinases in a unique mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, leading to changes in the cellular signaling pathways .

Biochemical Pathways

The inhibition of JNK3 and JNK2 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis

Result of Action

The inhibition of JNK3 and JNK2 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide can lead to changes in cellular signaling, potentially affecting cell growth, differentiation, and apoptosis . The specific molecular and cellular effects would depend on the particular cellular context and the extent of kinase inhibition.

特性

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c23-14-19-18-8-4-5-9-20(18)26-22(19)24-21(25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFZFCBCDKFOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B412797.png)

![Ethyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B412799.png)

![Tetramethyl 5',5'-dimethyl-6'-[(4-methylphenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B412800.png)

![2,5-Bis[2-(1-naphthyl)vinyl]thiophene](/img/structure/B412802.png)

![Tetramethyl 6'-[(4-fluorophenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B412804.png)

![Dimethyl 2-[1-(4-fluorobenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B412805.png)

![3-({4-nitrobenzylidene}amino)-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412806.png)

![Dimethyl 2-[1-(3-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B412807.png)

![Tetramethyl 6'-[(3-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B412808.png)